molecular formula C10H17N3OS B7048927 2,3-Dimethyl-2-(1,3-thiazol-2-ylmethylamino)butanamide

2,3-Dimethyl-2-(1,3-thiazol-2-ylmethylamino)butanamide

Cat. No.: B7048927
M. Wt: 227.33 g/mol
InChI Key: DGVDXOKEBTZOFK-UHFFFAOYSA-N
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Description

2,3-Dimethyl-2-(1,3-thiazol-2-ylmethylamino)butanamide is a synthetic organic compound characterized by the presence of a thiazole ring. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 2,3-Dimethyl-2-(1,3-thiazol-2-ylmethylamino)butanamide typically involves the reaction of 2-amino-1,3-thiazole with appropriate acylating agents under controlled conditions. One common method involves the use of acid chlorides in the presence of a base such as triethylamine in a solvent like dioxane . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2,3-Dimethyl-2-(1,3-thiazol-2-ylmethylamino)butanamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2,3-Dimethyl-2-(1,3-thiazol-2-ylmethylamino)butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-2-(1,3-thiazol-2-ylmethylamino)butanamide involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2,3-Dimethyl-2-(1,3-thiazol-2-ylmethylamino)butanamide can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2,3-dimethyl-2-(1,3-thiazol-2-ylmethylamino)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3OS/c1-7(2)10(3,9(11)14)13-6-8-12-4-5-15-8/h4-5,7,13H,6H2,1-3H3,(H2,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGVDXOKEBTZOFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C(=O)N)NCC1=NC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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